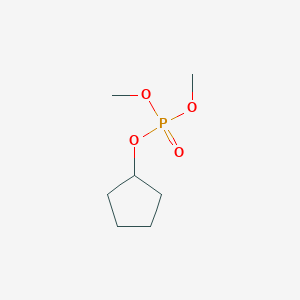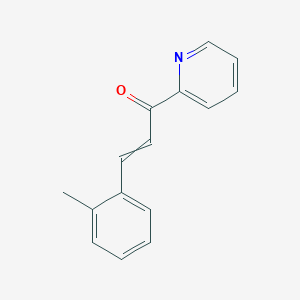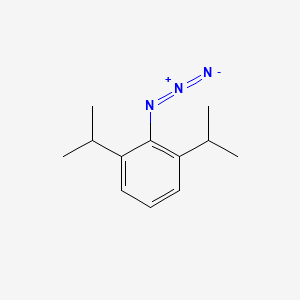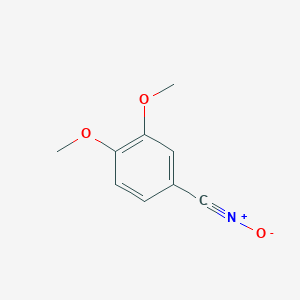
Oxirane, (8-chlorooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, (8-chlorooctyl)-, the preparation can be achieved through the epoxidation of 8-chlorooctene. The reaction involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, (8-chlorooctyl)-, often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired oxirane product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, (8-chlorooctyl)-, undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and carboxylic acids.
Substitution Reactions: The presence of the chlorine atom in the 8-chlorooctyl side chain allows for substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, acids, and bases.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the ring-opening process.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the major products can include diols, amino alcohols, and hydroxy acids.
Substituted Products: Substitution reactions can yield a variety of functionalized compounds, such as ethers and esters.
Wissenschaftliche Forschungsanwendungen
Oxirane, (8-chlorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization and cross-linking reactions.
Wirkmechanismus
The mechanism of action of Oxirane, (8-chlorooctyl)-, primarily involves the ring-opening reactions facilitated by nucleophiles. The strained three-membered ring is highly reactive and readily undergoes nucleophilic attack, leading to the formation of various ring-opened products. The presence of the chlorine atom in the side chain can also influence the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane: The parent compound of the oxirane family, known for its high reactivity and use in various chemical reactions.
Oxiranecarbonitriles: Bifunctional compounds containing both an oxirane ring and a cyano group, used in synthetic organic chemistry.
Epichlorohydrin: A chlorinated oxirane used in the production of epoxy resins and other industrial applications.
Uniqueness
Oxirane, (8-chlorooctyl)-, is unique due to the presence of the 8-chlorooctyl side chain, which imparts distinct reactivity and potential applications compared to other oxiranes. The combination of the oxirane ring and the chlorinated side chain makes it a versatile compound for various chemical transformations and industrial applications.
Eigenschaften
CAS-Nummer |
185559-27-7 |
|---|---|
Molekularformel |
C10H19ClO |
Molekulargewicht |
190.71 g/mol |
IUPAC-Name |
2-(8-chlorooctyl)oxirane |
InChI |
InChI=1S/C10H19ClO/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10H,1-9H2 |
InChI-Schlüssel |
CIMANFYHPPXAJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)


![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)





![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
